molecular formula C14H18N2O3 B2664510 1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE CAS No. 1421491-35-1

1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2664510
CAS No.: 1421491-35-1
M. Wt: 262.309
InChI Key: PFXAIXWSEKHGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE is a synthetic organic compound belonging to the class of azetidines

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and the field continues to evolve with new synthesis methods, applications, and functionalization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound. The starting materials are often prepared through the Horner–Wadsworth–Emmons reaction, followed by further functionalization steps .

Industrial Production Methods

Industrial production of azetidine derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-acetyl-N-[(3-methoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(17)16-8-12(9-16)14(18)15-7-11-4-3-5-13(6-11)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXAIXWSEKHGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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